N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide
Description
N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide is a chiral acetamide derivative featuring a piperidine ring substituted with a 2-amino-acetyl group and an N-methyl acetamide moiety. Its stereochemistry at the piperidin-3-yl position (R-configuration) distinguishes it from enantiomeric counterparts, such as the S-isomer ().
Properties
IUPAC Name |
N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O2/c1-8(14)12(2)9-4-3-5-13(7-9)10(15)6-11/h9H,3-7,11H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMZTLWRQPIQML-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N(C)[C@@H]1CCCN(C1)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide can be achieved through several methods. One common approach involves the reaction of substituted piperidine derivatives with acylating agents under controlled conditions. For instance, the treatment of piperidine with methyl cyanoacetate in the presence of a base can yield the desired compound . The reaction typically requires heating and may be carried out in solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino and acetamide groups can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.
Scientific Research Applications
Medicinal Chemistry
N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide is being explored for its therapeutic potential against various diseases. The compound's ability to interact with biological targets such as enzymes and receptors allows it to modulate metabolic pathways, potentially leading to significant pharmacological effects. Research indicates that it may inhibit specific enzymes involved in metabolic processes, which can be beneficial in treating conditions like diabetes and obesity .
Antimicrobial and Antiviral Properties
Studies have shown that compounds with similar structures exhibit antimicrobial and antiviral activities. This compound is under investigation for these properties, with preliminary results suggesting efficacy against certain pathogens . The mechanism of action likely involves the disruption of microbial cell functions or viral replication processes.
Synthesis of Complex Molecules
In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—enables researchers to create diverse derivatives with tailored biological activities .
Neuropharmacology
Piperidine derivatives are known for their role in neuropharmacology. The potential of this compound to interact with neurotransmitter systems makes it a candidate for developing treatments for neurological disorders such as depression and anxiety . Research into its effects on dopamine and norepinephrine transporters could provide insights into its utility in managing these conditions.
Case Study 1: Antiviral Activity
A recent study evaluated the antiviral properties of piperidine derivatives, including this compound. The results indicated that the compound exhibited significant activity against specific viral strains, suggesting its potential as a lead compound for antiviral drug development .
Case Study 2: Neuropharmacological Effects
In another investigation focusing on neuropharmacological applications, researchers assessed the effects of this compound on neurotransmitter uptake inhibition. The findings demonstrated that it has a high affinity for dopamine transporters, indicating its potential use in treating conditions like ADHD or depression .
Mechanism of Action
The mechanism of action of N-[®-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Stereoisomeric Variants
- N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide (): The S-isomer shares identical functional groups but differs in stereochemistry. Enantiomeric pairs often exhibit divergent pharmacokinetics and target binding. For example, (S)-N-Methyl-N-piperidin-3-yl-acetamide (CAS 1228948-07-9) has been studied for its role in receptor interactions, where stereochemistry significantly influences affinity ().
- N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide (): This compound replaces the 2-amino-acetyl group with a bulkier 2-amino-3-methyl-butyryl chain and substitutes the N-methyl with isopropyl. These modifications increase molecular weight (255.36 g/mol vs.
Functional Group Variations
- 2-(4-Methylpiperidin-1-yl)-N-(4-methylpyridin-3-yl)acetamide (): Replaces the 2-amino-acetyl-piperidine with a 4-methylpiperidine and introduces a pyridinyl group. The pyridine ring enhances aromatic interactions but reduces hydrogen-bonding capacity compared to the amino-acetyl group. Molecular weight (C₁₄H₂₁N₃O, 247.25 g/mol) is lower than the target compound, suggesting differences in solubility ().
Acetamide, N-ethyl-N-[2-[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]-3-pyridinyl] ():
Incorporates an indole-piperazine moiety, increasing molecular weight (391.47 g/mol) and complexity. The indole group may confer serotonin receptor affinity, a property absent in simpler acetamides ().
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Melting Point (°C) |
|---|---|---|---|---|
| Target Compound | C₁₀H₁₉N₃O₂ | ~225* | 2-Amino-acetyl, R-configuration | Not reported |
| N-[(S)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide | C₁₀H₁₉N₃O₂ | ~225* | 2-Amino-acetyl, S-configuration | Not reported |
| 2-(4-Methylpiperidin-1-yl)-N-(4-methylpyridin-3-yl)acetamide | C₁₄H₂₁N₃O | 247.25 | 4-Methylpiperidine, pyridinyl | Not reported |
| N-[(R)-1-((S)-2-Amino-3-methyl-butyryl)-piperidin-3-yl]-N-isopropyl-acetamide | C₁₄H₂₇N₃O₂ | 255.36 | 2-Amino-3-methyl-butyryl, isopropyl | Not reported |
| (S)-N-Methyl-N-piperidin-3-yl-acetamide | C₈H₁₆N₂O | 156.23 | No 2-amino-acetyl group | Not reported |
*Calculated based on structural analogs ().
Biological Activity
N-[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-N-methyl-acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by a piperidine ring, is being studied for its pharmacological properties, including antibacterial and antifungal activities.
Chemical Structure and Properties
- IUPAC Name : N-[(R)-1-(2-aminoacetyl)piperidin-3-yl]-N-methylacetamide
- Molecular Formula : C10H19N3O2
- CAS Number : 1353994-08-7
The compound's structure includes a piperidine moiety, which is known for its ability to interact with various biological targets, making it a promising candidate for drug development.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown that it can inhibit the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 44 |
| Escherichia coli | 200 |
| Pseudomonas aeruginosa | 150 |
| Bacillus subtilis | 75 |
These results indicate that the compound has varying levels of efficacy against different bacterial strains, with particularly strong activity against Staphylococcus aureus.
The mechanism by which this compound exerts its biological effects may involve the inhibition of key metabolic enzymes or disruption of cellular processes in target organisms. For instance, it may interfere with protein synthesis or cell wall formation in bacteria, leading to cell death.
Case Studies and Research Findings
- Study on Antibacterial Efficacy : In a controlled study, this compound was tested against various bacterial strains using the agar disc-diffusion method. The results demonstrated significant inhibition zones, indicating effective antibacterial activity.
- Comparative Analysis : A comparative analysis with established antibiotics revealed that this compound exhibited comparable or superior activity against certain resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating infections caused by resistant microorganisms.
- Synergistic Effects : Further research explored the synergistic effects of combining this compound with other antimicrobial agents. The findings suggested enhanced efficacy when used in combination therapy, highlighting its potential role in multi-drug regimens.
Q & A
Q. What methodologies improve metabolic stability in preclinical studies?
- Methodological Answer : Introduce steric hindrance (e.g., methyl groups) to block cytochrome P450 oxidation. Deuterium substitution at labile sites or prodrug strategies (e.g., ester prodrugs) enhance half-life. In vitro assays with human hepatocytes guide structural modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
